molecular formula C18H20ClNO3 B5690130 N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B5690130
M. Wt: 333.8 g/mol
InChI Key: QSOLINCLNVELIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C18H20ClNO3.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide reduces the production of inflammatory mediators, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of pain, inflammation, and fever. It has also been shown to inhibit the proliferation of cancer cells and the replication of viruses. Furthermore, it has been found to exhibit high thermal stability and electrical conductivity, making it a promising candidate for the development of organic electronic devices.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has several advantages and limitations for lab experiments. Its anti-inflammatory, analgesic, and antipyretic properties make it a useful tool for the study of pain and inflammation. Its antitumor and antiviral activities make it a valuable candidate for the development of new cancer and viral therapies. However, its potential toxicity and limited solubility in water can pose challenges in its use in lab experiments.

Future Directions

There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide. One direction is the development of new drugs for the treatment of pain, inflammation, and fever. Another direction is the investigation of its potential use in cancer and viral therapy. Furthermore, its high thermal stability and electrical conductivity make it a promising candidate for the development of organic electronic devices. Finally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide can be synthesized through a multi-step reaction involving the condensation of 2-chloro-4,6-dimethylphenol and 4-ethoxyphenol with ethyl chloroacetate, followed by hydrolysis and amidation reactions. The purity of the final product can be enhanced through recrystallization and column chromatography.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to possess antitumor and antiviral activities, indicating its potential use in cancer and viral therapy. Furthermore, it has been investigated for its potential applications in the field of organic electronics due to its high thermal stability and electrical conductivity.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-4-22-14-5-7-15(8-6-14)23-11-17(21)20-18-13(3)9-12(2)10-16(18)19/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLINCLNVELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

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